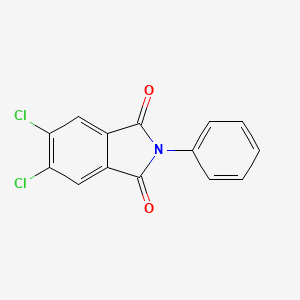

5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione

Description

5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione is a chlorinated phthalimide derivative characterized by a phenyl group at the 2-position and chlorine atoms at the 5- and 6-positions of the isoindole-dione core. This compound belongs to a broader class of N-aryl phthalimides, which are renowned for their diverse biological activities, including immunomodulatory, anticancer, and anti-inflammatory properties . Its molecular framework enables interactions with biological targets such as cereblon (CRBN), a protein implicated in the mechanism of thalidomide analogs .

Properties

CAS No. |

93296-62-9 |

|---|---|

Molecular Formula |

C14H7Cl2NO2 |

Molecular Weight |

292.1 g/mol |

IUPAC Name |

5,6-dichloro-2-phenylisoindole-1,3-dione |

InChI |

InChI=1S/C14H7Cl2NO2/c15-11-6-9-10(7-12(11)16)14(19)17(13(9)18)8-4-2-1-3-5-8/h1-7H |

InChI Key |

OTQBCGHNEOOVBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione typically involves the reaction of a suitable isoindole precursor with chlorinating agents. Common synthetic routes may include:

Cyclization Reactions: Starting from ortho-substituted benzamides or phthalimides, cyclization can be induced using dehydrating agents.

Chlorination: Introduction of chloro groups can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and phenyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Hydroxyphenyl Derivative : The -OH group enhances water solubility, making it more suitable for aqueous biological systems. However, this may reduce cell permeability compared to the parent phenyl compound .

- The smaller atomic radius of fluorine minimizes steric effects compared to chlorine .

- Dichlorophenyl Derivative : Additional chlorine atoms increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but raise toxicity risks .

- Octadecyl Derivative : The long alkyl chain drastically increases hydrophobicity, suggesting applications in lipid-rich environments or as a prodrug requiring metabolic activation .

2.3. Structural and Crystallographic Insights

Crystallographic studies using SHELX software reveal differences in molecular packing and hydrogen-bonding patterns:

Biological Activity

5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione (CAS No. 93296-62-9) is a compound belonging to the isoindole class, characterized by its unique chemical structure that includes dichloro and phenyl substituents. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C14H7Cl2NO2, with a molecular weight of 292.1 g/mol. The compound features a distinctive isoindole structure that enhances its reactivity and biological activity. The presence of chlorine atoms at the 5 and 6 positions is significant for its pharmacological properties.

Anticancer Properties

Research indicates that isoindole derivatives, including this compound, exhibit notable anticancer activity. These compounds have been shown to inhibit key cellular pathways involved in tumor growth. For instance, studies have demonstrated that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway .

Table 1: Summary of Anticancer Activity

| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast | 15 | Induction of apoptosis via MAPK pathway | |

| Lung | 10 | Inhibition of cell proliferation | |

| Colon | 12 | Modulation of PI3K/Akt signaling |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have reported that this compound exhibits activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential enzymes .

Table 2: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets . These interactions often involve:

-

Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as α-glycosidase and α-amylase, which are crucial in carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes .

Table 3: Enzyme Inhibition Data

Enzyme IC50 (µM) α-Glycosidase 0.07 α-Amylase 0.21 - Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, thereby influencing cellular responses and contributing to its anticancer effects.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- A study published in MDPI evaluated the anticancer efficacy of isoindole derivatives in breast cancer models, demonstrating significant tumor reduction in treated groups compared to controls .

- Another investigation focused on the antimicrobial properties against resistant strains of bacteria, showing that the compound could serve as a lead for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.